

# Spectroscopic analysis of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride

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## Compound of Interest

Compound Name: 1-([1,1'-Biphenyl]-2-yl)piperazine  
hydrochloride

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An In-depth Technical Guide to the Spectroscopic Analysis of **1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride**

## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of **1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride** (C<sub>16</sub>H<sub>19</sub>ClN<sub>2</sub>), a key intermediate in the synthesis of pharmacologically active compounds, particularly serotonergic receptor ligands.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation and purity assessment. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

## Introduction and Molecular Structure

**1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride** is a heterocyclic compound featuring a piperazine ring linked to a biphenyl group at the 2-position.[1] The hydrochloride salt form enhances aqueous solubility, a crucial property for many pharmaceutical applications.[1][3] A

thorough spectroscopic characterization is imperative for confirming its identity, structure, and purity, which are foundational requirements for its use in further synthesis and drug development workflows.

The molecule's structure presents several key features for spectroscopic analysis:

- **The Biphenyl System:** Two aromatic rings provide a rich source of signals in NMR, characteristic absorptions in IR, and a strong chromophore for UV-Vis spectroscopy.
- **The Piperazine Ring:** This saturated heterocycle contains aliphatic protons and carbons, whose signals are sensitive to their chemical environment and conformational dynamics.
- **Asymmetric Substitution:** The ortho-substitution on one of the phenyl rings creates a sterically hindered environment, which can influence bond rotation and result in distinct spectroscopic signatures.
- **Hydrochloride Salt:** The presence of a protonated nitrogen ( $R_2NH_2^+$ ) and a secondary amine ( $R_2NH$ ) within the piperazine ring gives rise to characteristic exchangeable protons in NMR and N-H vibrational modes in FT-IR.

Caption: Molecular Structure of **1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this molecule, providing detailed information on the carbon-hydrogen framework.

### Expertise in Action: Solvent Selection

The choice of deuterated solvent is critical. While  $CDCl_3$  is common, it may not be suitable for observing the exchangeable N-H protons of the hydrochloride salt due to rapid proton exchange. DMSO- $d_6$  is the preferred solvent as it slows down this exchange, allowing for the clear observation and integration of the N-H proton signals.<sup>[3]</sup>

### $^1H$ NMR Spectroscopy

Expected Spectral Features:

- **Aromatic Protons ( $\delta \approx 7.0\text{-}8.0$  ppm):** The nine protons of the biphenyl group will appear as a series of complex multiplets in this region. The ortho-substitution pattern and potential for restricted rotation around the biphenyl C-C bond can lead to significant signal overlap.
- **Piperazine Protons ( $\delta \approx 3.0\text{-}4.0$  ppm):** The eight protons on the piperazine ring are diastereotopic and will likely appear as multiple, broad, or complex signals. Protonation of the adjacent nitrogen causes a downfield shift of these protons compared to the free base.<sup>[3]</sup> Conformational dynamics, such as the chair-boat interconversion of the piperazine ring, can also lead to signal broadening at room temperature.<sup>[4]</sup>
- **Amine/Ammonium Protons ( $\delta \approx 9.0\text{-}10.0$  ppm, broad):** In DMSO- $d_6$ , two distinct, broad signals corresponding to the secondary amine (NH) and the protonated tertiary amine (NH<sup>+</sup>) are expected. Their chemical shift can be concentration-dependent.

## <sup>13</sup>C NMR Spectroscopy

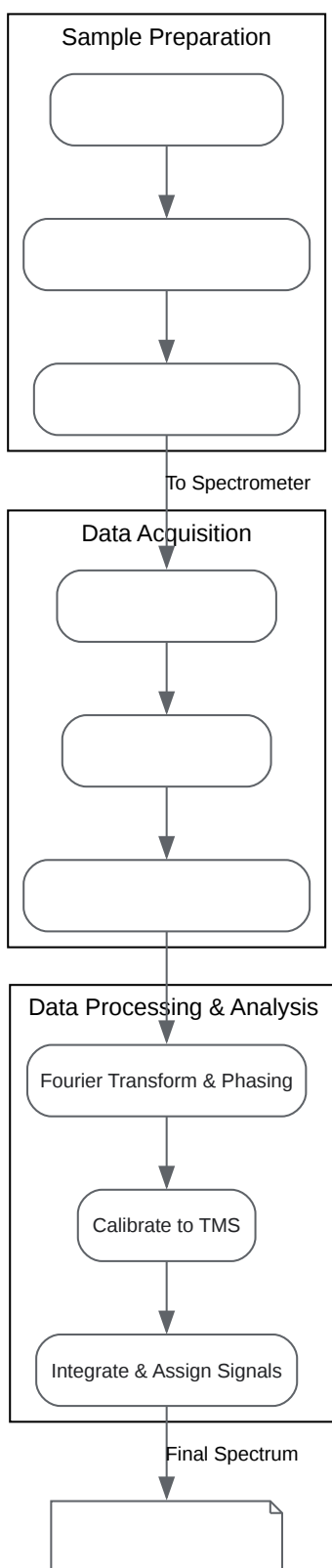
Expected Spectral Features:

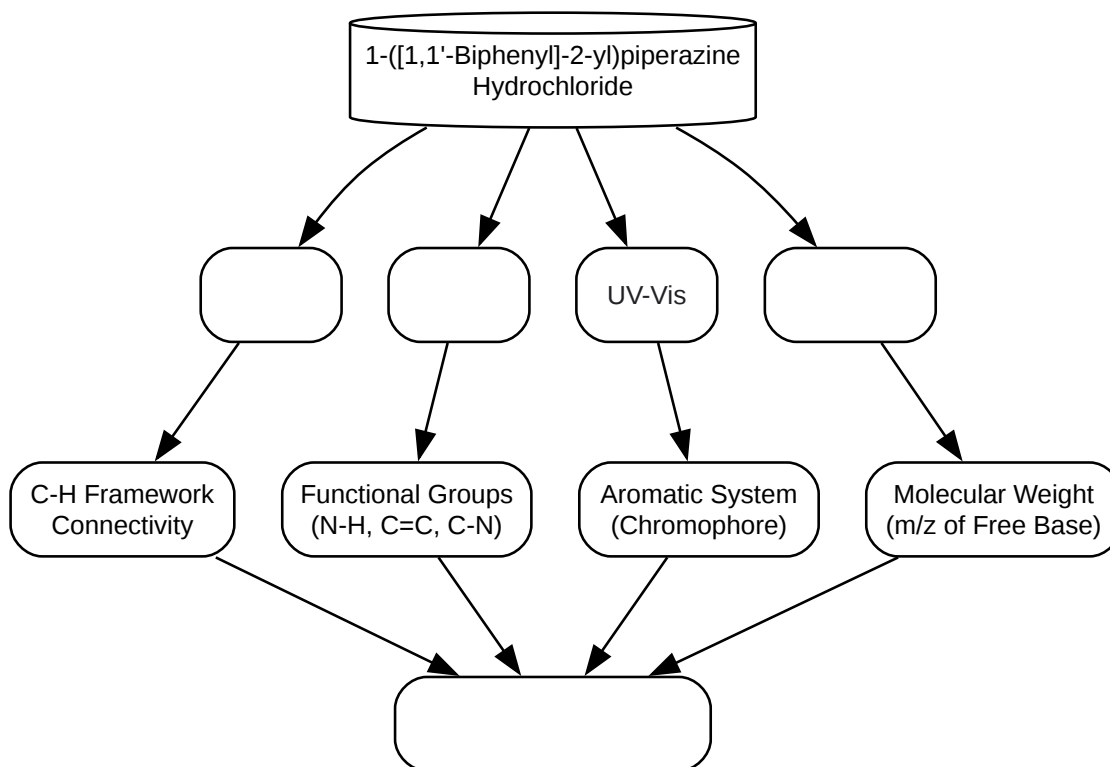
- **Aromatic Carbons ( $\delta \approx 120\text{-}150$  ppm):** Twelve distinct signals are theoretically possible for the biphenyl carbons. The quaternary carbons involved in the ring-ring and ring-nitrogen bonds will have lower intensities.
- **Piperazine Carbons ( $\delta \approx 40\text{-}55$  ppm):** The four carbon atoms of the piperazine ring will appear in the aliphatic region. Due to the asymmetry of the molecule, four distinct signals are expected.

## Experimental Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO- $d_6$  in a 5 mm NMR tube.
- **Internal Standard:** Add a minimal amount of tetramethylsilane (TMS) to serve as the chemical shift reference ( $\delta = 0.00$  ppm).
- **Instrument Setup:**
  - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
- Data Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in definitive signal assignments.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase the spectrum correctly.
  - Calibrate the chemical shift axis using the TMS signal.
  - Integrate the  $^1\text{H}$  NMR signals to determine the relative proton ratios, which serves as a self-validating check of the structure.





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Caption: Integrated workflow for structural elucidation.

## Summary of Spectroscopic Data

The following table summarizes the expected data from the comprehensive analysis of **1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride**.

Technique	Parameter	Expected Observation
$^1\text{H}$ NMR (DMSO- $d_6$ )	Chemical Shift ( $\delta$ ) - Aromatic H	~7.0 - 8.0 ppm (9H, complex multiplets)
Chemical Shift ( $\delta$ ) - Piperazine H	~3.0 - 4.0 ppm (8H, complex multiplets)	
Chemical Shift ( $\delta$ ) - NH/NH $^+$	~9.0 - 10.0 ppm (2H, broad singlets)	
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	Chemical Shift ( $\delta$ ) - Aromatic C	~120 - 150 ppm
Chemical Shift ( $\delta$ ) - Aliphatic C	~40 - 55 ppm	
FT-IR (ATR)	N-H Stretch (Ammonium Salt)	~2400 - 2800 $\text{cm}^{-1}$ (strong, broad)
C-H Stretch (Aromatic / Aliphatic)	>3000 $\text{cm}^{-1}$ / <3000 $\text{cm}^{-1}$	
C=C Stretch (Aromatic)	~1450 - 1600 $\text{cm}^{-1}$ (multiple sharp bands)	
UV-Vis (Methanol)	$\lambda_{\text{max}}$ ( $\pi \rightarrow \pi^*$ )	~250 - 300 nm
ESI-MS (Positive)	Molecular Ion ( $[\text{M}+\text{H}]^+$ )	$m/z \approx 239.34$

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